Hexamethylene amiloride

Description

inhibitor of Na+-H+ exchange; has anti-HIV-1 activity

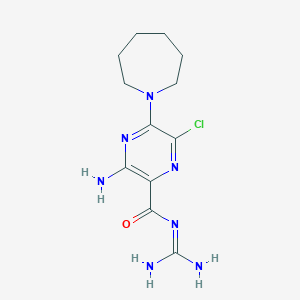

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQJJXVETXFINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162188 | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428-95-1 | |

| Record name | Hexamethylene amiloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N,N-Hexamethylene)amiloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexamethylene Amiloride (HMA): A Multi-Faceted Regulator of Cellular Homeostasis and Viability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Ion Exchange Inhibitor

Hexamethylene amiloride (HMA), a derivative of the diuretic amiloride, has emerged as a potent pharmacological tool and a promising therapeutic candidate, particularly in oncology. Initially characterized as a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), its mechanism of action is now understood to be far more complex and nuanced.[1][2] This guide provides a comprehensive technical overview of the core mechanisms through which HMA exerts its cellular effects, moving beyond its canonical role to explore novel pathways of cytotoxicity and its broader physiological implications. As a Senior Application Scientist, the following sections will not only detail the molecular interactions of HMA but also provide the rationale behind experimental approaches to its study, ensuring a blend of theoretical knowledge and practical application.

Part 1: The Canonical Target - Na+/H+ Exchanger (NHE) Inhibition

The most well-documented mechanism of action for HMA is its potent and selective inhibition of the Na+/H+ exchanger (NHE), a family of integral membrane proteins crucial for maintaining intracellular pH (pHi) and cell volume.[2][3] HMA exhibits a higher affinity for the ubiquitous NHE1 isoform, which is often upregulated in cancer cells to facilitate their high metabolic rate and proliferation.[1][4]

Molecular Interaction and Consequence

HMA competitively binds to the external Na+-binding site of the NHE protein, thereby blocking the 1:1 exchange of intracellular H+ for extracellular Na+.[5][6] This inhibition leads to a progressive decrease in intracellular pH, a state known as intracellular acidification. In normal cells, this acidification can temporarily halt proliferation and other pH-sensitive processes. However, in cancer cells that are highly dependent on alkaline pHi for survival and proliferation, sustained acidification induced by HMA can trigger apoptotic cell death.[1]

Experimental Workflow: Measuring Intracellular pH Dynamics

A fundamental experiment to validate the action of HMA on its primary target involves the real-time measurement of intracellular pH.

Protocol: Fluorometric Measurement of Intracellular pH using BCECF-AM

-

Cell Preparation: Seed cells of interest (e.g., cancer cell line) on a 96-well, black, clear-bottom plate and culture to 80-90% confluency.

-

Dye Loading: Wash cells with a Hank's Balanced Salt Solution (HBSS) buffered with 20 mM HEPES. Load the cells with 5 µM of the pH-sensitive fluorescent indicator, 2',7'-Bis-(2-carboxyethyl)-5-(6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), for 30-40 minutes at 37°C.[7]

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Acquire baseline fluorescence readings using a fluorescence plate reader. BCECF is a ratiometric dye, with excitation wavelengths at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive), and emission at ~535 nm. The ratio of the fluorescence intensities (490/440) provides a measure of intracellular pH.

-

HMA Treatment: Add HMA at various concentrations to the wells.

-

Kinetic Measurement: Immediately begin kinetic fluorescence readings at regular intervals to monitor the change in intracellular pH over time. A decrease in the 490/440 ratio indicates intracellular acidification.

-

Calibration: At the end of the experiment, calibrate the fluorescence ratio to absolute pH values by permeabilizing the cells with a K+/H+ ionophore like nigericin in buffers of known pH.

Part 2: Novel Mechanisms of HMA-Induced Cell Death

Recent research has unveiled that HMA's cytotoxicity, especially in cancer cells, is not solely dependent on NHE1 inhibition and apoptosis. HMA can induce alternative cell death pathways, making it a potential therapeutic for apoptosis-resistant cancers.

Programmed Necrosis: A ROS- and Lysosome-Dependent Pathway

A significant finding is that HMA can trigger a novel form of programmed necrosis that is independent of caspases and autophagy.[8] This mechanism is particularly relevant for its potent and selective cytotoxicity towards breast cancer cells, irrespective of their molecular subtype or proliferative status.[8][9]

The proposed signaling cascade involves the orchestration of mitochondrial and lysosomal pro-death mechanisms. HMA treatment leads to an increase in reactive oxygen species (ROS), which in turn destabilizes lysosomal membranes, leading to the release of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately culminating in necrotic cell death.[8] The cytotoxicity of HMA in this context can be attenuated by ROS scavengers and inhibitors of lysosomal cathepsins.[8]

Endoplasmic Reticulum (ER) Stress and Calcium Dysregulation

HMA has been shown to induce apoptosis in vascular endothelial cells by depleting endoplasmic reticulum (ER) calcium stores, an effect that mimics SERCA (sarco/endoplasmic reticulum Ca2+-ATPase) inhibitors like thapsigargin.[10] This depletion of ER calcium leads to ER stress, evidenced by the increased transcription of ER stress genes such as GADD153 and GADD34.[10] Importantly, this mechanism appears to be independent of NHE1 inhibition, as a specific NHE1 inhibitor did not replicate the ER calcium depletion effect.[10] The disruption of both ER and cytosolic calcium homeostasis provides a strong rationale for the apoptotic effects of HMA in certain cell types.[2][10]

TFE3-Mediated Lysosomal Biogenesis in Multiple Myeloma

In multiple myeloma (MM) cells, HMA has been shown to induce apoptosis and inhibit growth.[1] The mechanism involves the transcription factor E3 (TFE3), which promotes lysosomal production.[1] This suggests that in MM, the anti-tumor effect of HMA is at least partially achieved through the modulation of lysosomal function.[1][11]

Part 3: Anti-Metastatic and Off-Target Effects

Beyond its direct cytotoxic effects, HMA also exhibits properties that can inhibit cancer progression and metastasis. Furthermore, like many small molecules, it can interact with other cellular targets.

Inhibition of Urokinase Plasminogen Activator (uPA)

HMA is a known inhibitor of the urokinase plasminogen activator (uPA), a serine protease that plays a critical role in tumor cell invasion and metastasis by degrading the extracellular matrix.[12][13][14] This inhibition of uPA contributes to the anti-metastatic potential of HMA and its derivatives.[12][14]

Off-Target Activities

While HMA is more selective for NHE than amiloride, it is not entirely specific. It has been reported to interact with other targets, including:

-

G-Protein-Coupled Receptors (GPCRs): Amiloride and its analogs, including HMA, are known to bind to GPCRs, such as the adenosine A2A receptor.[13]

-

Coronavirus E Protein Ion Channels: HMA has been shown to inhibit the ion channel activity of the envelope (E) protein of some coronaviruses, including SARS-CoV-2, and can inhibit viral replication in cell culture.[15][16]

Data Presentation & Visualization

Table 1: Comparative Cytotoxicity of Amiloride Derivatives

| Compound | Potency for Cytotoxicity in Vascular Endothelial Cells |

| Hexamethylene amiloride (HMA) | ++++ |

| 5-(N-methyl-N-isobutyl) amiloride | +++ |

| 5-(N-ethyl-N-isopropyl) amiloride (EIPA) | ++ |

| Amiloride | + |

Data synthesized from literature demonstrating the superior cytotoxic potency of HMA compared to other amiloride derivatives.[10]

Diagrams of Signaling Pathways

Caption: HMA's canonical mechanism of NHE1 inhibition leading to intracellular acidification and apoptosis.

Caption: HMA-induced programmed necrosis via ROS production and lysosomal destabilization.

Caption: HMA induces ER stress and apoptosis through depletion of ER calcium stores.

Conclusion

Hexamethylene amiloride is a pleiotropic molecule with a diverse range of cellular targets and mechanisms of action. While its role as an NHE1 inhibitor is well-established and provides a basis for its effects on intracellular pH and apoptosis, its ability to induce programmed necrosis and ER stress highlights its potential to overcome resistance to conventional chemotherapies. The anti-metastatic properties of HMA further underscore its therapeutic promise. For researchers and drug development professionals, a thorough understanding of these multifaceted mechanisms is crucial for designing robust experimental strategies and for the rational development of HMA and its derivatives as novel therapeutic agents.

References

-

Rowson-Hodel, A.R., et al. (2016). Hexamethylene amiloride engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells. Cancer Letters, 375(1), 62-72. [Link]

-

Bourque, G., et al. (2012). Amiloride derivatives induce apoptosis by depleting ER Ca2+ stores in vascular endothelial cells. British Journal of Pharmacology, 166(2), 675-687. [Link]

-

Yang, N., et al. (2024). Hexamethylene amiloride induces lysosome-mediated cell death in multiple myeloma through transcription factor E3. Journal of Experimental & Clinical Cancer Research, 43(1), 1-15. [Link]

-

Berg, A.L., et al. (2022). The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies. Cancers, 14(4), 949. [Link]

-

Berg, A.L., et al. (2022). The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies. eScholarship, University of California. [Link]

-

Rowson-Hodel, A.R., et al. (2023). Structure-Activity Relationship Study Identifies A Novel Lipophilic Amiloride Derivative That Induces Lysosome-Dependent Cell Death in Therapy-Resistant Breast Cancer Cells. bioRxiv. [Link]

-

Buckley, B.J., et al. (2018). 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer. Journal of Medicinal Chemistry, 61(19), 8898-8914. [Link]

-

Buckley, B.J., et al. (2018). 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer. ACS Publications. [Link]

-

Berg, A.L., et al. (2022). The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies. PubMed. [Link]

-

Buckley, B.J., et al. (2018). 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer. PubMed. [Link]

-

Yang, N., et al. (2024). Hexamethylene amiloride induces lysosome-mediated cell death in multiple myeloma through transcription factor E3. ResearchGate. [Link]

-

Giammanco, M., et al. (2014). Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph. European Journal of Histochemistry, 58(3), 2428. [Link]

-

Frazzini, V., et al. (2021). Histamine regulates the activity and the expression of the Na+/H+ exchanger (NHE)3 in human epithelial HK-2 cells. Scientific Reports, 11(1), 1-13. [Link]

-

Orlowski, J., & Grinstein, S. (1999). Amiloride and the Na+/H+ exchanger protein: mechanism and significance of inhibition of the Na+/H+ exchanger (review). International journal of molecular medicine, 3(3), 315-321. [Link]

-

Buckley, B. J., et al. (2021). Screening of 5-and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules, 26(5), 1435. [Link]

-

Kinsella, J. L., & Aronson, P. S. (1981). Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles. American Journal of Physiology-Renal Physiology, 241(5), F374-F379. [Link]

-

Wilson, L., et al. (2006). Hexamethylene amiloride blocks E protein ion channels and inhibits coronavirus replication. Virology, 353(2), 294-306. [Link]

-

Al-Juboori, S. I., et al. (2022). The Physiological Function and Potential Role of the Ubiquitous Na+/H+ Exchanger Isoform 8 (NHE8): An Overview Data. International Journal of Molecular Sciences, 23(18), 10862. [Link]

-

Mandala, V. S., et al. (2023). Hexamethylene amiloride binds the SARS-CoV-2 envelope protein at the protein-lipid interface. Protein Science, 32(10), e4769. [Link]

-

Masereel, B., et al. (2003). An overview of inhibitors of Na+/H+ exchanger. European journal of medicinal chemistry, 38(6), 547-554. [Link]

Sources

- 1. Hexamethylene amiloride induces lysosome-mediated cell death in multiple myeloma through transcription factor E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence properties of the Na+/H+ exchanger inhibitor HMA (5-(N,N-hexamethylene) amiloride) are modulated by intracellular Ph - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Physiological Function and Potential Role of the Ubiquitous Na+/H+ Exchanger Isoform 8 (NHE8): An Overview Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amiloride and the Na(+)/H(+) exchanger protein: mechanism and significance of inhibition of the Na(+)/H(+) exchanger (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amiloride inhibition of the Na+-H+ exchanger in renal microvillus membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine regulates the activity and the expression of the Na+/H+ exchanger (NHE)3 in human epithelial HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hexamethylene amiloride engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Amiloride derivatives induce apoptosis by depleting ER Ca2+ stores in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hexamethylene amiloride blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hexamethylene amiloride binds the SARS‐CoV‐2 envelope protein at the protein–lipid interface - PMC [pmc.ncbi.nlm.nih.gov]

Hexamethylene Amiloride: A Comprehensive Technical Guide on its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylene amiloride (HMA), a potent derivative of the diuretic amiloride, has emerged as a significant pharmacological tool and a potential therapeutic agent, primarily recognized for its inhibitory action on the Na+/H+ exchanger (NHE). This technical guide provides an in-depth exploration of the chemical structure, multifaceted functions, and underlying mechanisms of action of HMA. It details its profound effects on cellular signaling pathways, leading to the induction of apoptosis and programmed necrosis in various cancer cell lines. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Chemical Structure of Hexamethylene Amiloride

Hexamethylene amiloride, chemically known as 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide, is a pyrazinoylguanidine derivative.[1] Its structure is characterized by the substitution of the two amino hydrogens at the N-5 position of amiloride with a hexamethylene group, forming an azepane ring.[1] This modification significantly enhances its inhibitory potency against the Na+/H+ exchanger compared to its parent compound, amiloride.

| Identifier | Value |

| IUPAC Name | 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide[1] |

| Molecular Formula | C12H18ClN7O[1] |

| Molecular Weight | 311.77 g/mol [1] |

| CAS Number | 1428-95-1[1] |

| SMILES | C1CCN(CC1)C2=NC(=C(C(=N2)C(=O)N=C(N)N)Cl)N |

| InChI Key | RQQJJXVETXFINY-UHFFFAOYSA-N[2] |

Physiological Function and Mechanism of Action

HMA's primary and most studied function is the potent inhibition of the Na+/H+ exchanger (NHE), a family of transmembrane proteins crucial for regulating intracellular pH (pHi).[3][4] The NHE1 isoform, in particular, is a key target of HMA.[5] By blocking NHE1, HMA prevents the extrusion of protons (H+) from the cell in exchange for sodium ions (Na+), leading to a decrease in intracellular pH (intracellular acidification).[3][6]

This disruption of pHi homeostasis is a central mechanism underlying many of HMA's physiological effects, including its pro-apoptotic and anti-cancer activities.[3][6] In cancer cells, which often exhibit a higher intracellular pH compared to normal cells, this induced acidification can be particularly detrimental, triggering downstream cell death pathways.[7]

Beyond NHE inhibition, HMA exhibits a range of other biological activities:

-

Induction of Apoptosis and Programmed Necrosis: HMA is a potent inducer of cell death in various cancer cell lines, including breast cancer, acute myeloid leukemia (AML), and multiple myeloma.[2][8][9][10][11] This is achieved through multiple mechanisms, including the depletion of endoplasmic reticulum (ER) calcium stores leading to ER stress, and the generation of reactive oxygen species (ROS) that trigger lysosome-dependent programmed necrosis.[1][2]

-

Antiviral Activity: HMA has been shown to inhibit the replication of several viruses, including HIV-1 and coronaviruses, by blocking viral ion channels.[3][4]

-

Modulation of Other Ion Channels and Receptors: HMA can also interact with other ion channels and receptors. It acts as a positive allosteric modulator of the GABA-A ρ1 receptor and an allosteric antagonist of adenosine A2A receptors.[12][13]

Key Signaling Pathways Modulated by Hexamethylene Amiloride

The cellular effects of HMA are mediated through its influence on several critical signaling pathways:

-

Apoptosis Pathway: HMA triggers apoptosis through both intrinsic and extrinsic pathways. The induction of ER stress by HMA leads to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[1] Furthermore, HMA has been shown to cause the upregulation of pro-apoptotic proteins such as c-Jun, p53, and p21WAF1/CIP1, and activate Jun N-terminal kinase (JNK) signaling.[14]

-

Programmed Necrosis Pathway: In certain cancer cells, HMA induces a form of programmed necrosis that is dependent on the production of ROS and the involvement of lysosomal cathepsins.[2][11]

-

Cell Cycle Regulation: HMA has been observed to cause cell cycle arrest in acute myeloid leukemia cells, contributing to its anti-proliferative effects.[8]

-

PI3K/Akt Pathway: There is evidence to suggest that HMA may disrupt pro-survival pathways such as the PI3K/Akt pathway, thereby sensitizing cancer cells to cell death.[2]

Quantitative Data

The following tables summarize the available quantitative data on the activity of Hexamethylene Amiloride.

Table 1: Inhibitory and Modulatory Activity of Hexamethylene Amiloride

| Target | Assay | Cell Line/System | Value | Reference |

| Na+/H+ Exchanger 1 (NHE1) | IC50 | MDA-MB-231 cells | 266 nM | [15] |

| Na+/H+ Exchanger 1 (NHE1) | IC50 | - | 85 nM | [16] |

| Adenosine A2A Receptor | Ki | HEK293 cells | 0.27 µM | [17] |

| hERG Ion Channel | IC50 | CHO cells | 3.3 µM | [6][17] |

| Nav1.5 Ion Channel | IC50 | HEK293 cells | 30 µM | [6][17] |

| Cav1.2 Ion Channel | IC50 | HEK293 cells | 8.3 µM | [6][17] |

| GABA-A ρ1 Receptor | EC50 (Potentiation) | - | 16.55 ± 0.16 µM | [18] |

Table 2: Antiviral and Cytotoxic Activity of Hexamethylene Amiloride

| Activity | Cell Line | Value (EC50/IC50) | Reference |

| Anti-HIV-1 Activity | - | - | [3][4] |

| Anti-Mouse Hepatitis Virus (MHV) Replication | L929 cells | 3.91 µM | [3][4][6][17] |

| Anti-Human Coronavirus 229E (HCoV-229E) Replication | L929 cells | 1.34 µM | [3][4][6][17] |

| Cytotoxicity in Breast Cancer Cells (MDA-MB-231, MCF7, SKBR3) | MDA-MB-231, MCF7, SKBR3 | Potent cytotoxicity observed | [10] |

| Cytotoxicity in Acute Myeloid Leukemia (AML) Cells | Kasumi-1, HL-60 | Submicromolar range | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Hexamethylene Amiloride.

Measurement of Na+/H+ Exchanger (NHE) Activity

NHE activity is commonly assessed by monitoring the recovery of intracellular pH (pHi) following an acid load, often using the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on glass coverslips.

-

Dye Loading: Load the cells with 2-5 µM BCECF-AM in a serum-free medium for 30-60 minutes at 37°C.

-

Acid Loading: Induce an intracellular acid load using the NH4Cl prepulse technique. Incubate the cells in a buffer containing 20-40 mM NH4Cl for 5-10 minutes.

-

Fluorescence Measurement: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse the cells with a Na+-free buffer to remove extracellular NH4Cl, which causes a rapid drop in pHi.

-

pHi Recovery: Reintroduce a Na+-containing buffer. The recovery of pHi back to baseline is mediated by NHE activity.

-

Data Analysis: Monitor the fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 530 nm. Calibrate the fluorescence ratio to pHi values using the nigericin/high-K+ method. The initial rate of pHi recovery is a measure of NHE activity.[5][20][21][22][23]

Assessment of Apoptosis by Annexin V Staining

Annexin V staining is a standard flow cytometry-based assay to detect early apoptosis.

Protocol:

-

Cell Treatment: Treat cells with HMA at the desired concentrations and for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

Measurement of Intracellular Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Protocol:

-

Cell Treatment: Treat cells with HMA.

-

Dye Loading: Load the cells with 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation/emission ~485/535 nm).

-

Data Analysis: The increase in DCF fluorescence is proportional to the level of intracellular ROS.[8][12][13][14][25]

Measurement of Endoplasmic Reticulum (ER) Calcium

ER calcium levels can be monitored using low-affinity calcium indicators or genetically encoded calcium indicators targeted to the ER.

Protocol using a low-affinity fluorescent indicator (e.g., Mag-Fura-2 AM):

-

Cell Preparation: Culture cells on glass coverslips.

-

Dye Loading: Load cells with Mag-Fura-2 AM.

-

Cell Permeabilization (optional but recommended for specific ER measurement): Briefly permeabilize the plasma membrane with a gentle detergent like digitonin or saponin to allow cytosolic dye to escape while retaining the ER-localized dye.

-

Fluorescence Imaging: Use a fluorescence microscope equipped for ratiometric imaging to measure the fluorescence of Mag-Fura-2 at two excitation wavelengths.

-

Data Analysis: The ratio of fluorescence intensities is used to determine the ER calcium concentration after proper calibration.[4][9][26][27][28]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to Hexamethylene Amiloride.

Conclusion

Hexamethylene amiloride is a potent inhibitor of the Na+/H+ exchanger with significant potential as an anti-cancer and antiviral agent. Its ability to induce cell death in cancer cells through multiple, and in some cases novel, mechanisms makes it an attractive candidate for further investigation and development. The detailed structural information, functional data, and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, oncology, and virology, facilitating the advancement of our understanding and application of this promising molecule.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Detection and Quantification of Calcium Ions in the Endoplasmic Reticulum and Cytoplasm of Cultured Cells Using Fluorescent Reporter Proteins and ImageJ Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. Cancer Killer: The Role of Amiloride Derivatives in the Selective Targeting and Killing of Breast Cancer Cells – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 11. Hexamethylene amiloride engages a novel reactive oxygen species- and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 15. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. labs.pbrc.edu [labs.pbrc.edu]

- 21. Identification of Na+/H+ exchange on the apical side of surface colonocytes using BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Na+/H+ exchange in mitochondria as monitored by BCECF fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. doc.abcam.com [doc.abcam.com]

- 26. uvadoc.uva.es [uvadoc.uva.es]

- 27. Visualization and quantification of endoplasmic reticulum Ca2+ in renal cells using confocal microscopy and Fluo5F - PMC [pmc.ncbi.nlm.nih.gov]

- 28. m.youtube.com [m.youtube.com]

Hexamethylene Amiloride: A Versatile Tool in Preclinical Research

Hexamethylene amiloride (HMA) is a potent derivative of the diuretic amiloride, distinguished by a hexamethylene group substitution on the 5-amino nitrogen of the pyrazine ring. This structural modification significantly alters its pharmacological profile, rendering it a valuable tool for researchers and drug development professionals across various disciplines. This technical guide provides an in-depth overview of the primary research applications of HMA, with a focus on its utility in oncology, virology, and ion channel research.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Hexamethylene amiloride in various experimental contexts.

Table 1: Cytotoxicity of Hexamethylene Amiloride (HMA) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |

| HeLa | Cervical Carcinoma | Dose-dependent decrease in viability | MTT Assay | [1] |

| A375 | Melanoma | Dose-dependent decrease in viability | MTT Assay | [1] |

| MCF-7 | Breast Adenocarcinoma | Dose-dependent decrease in viability | MTT Assay | [1] |

| HT-29 | Colon Carcinoma | Dose-dependent decrease in viability | MTT Assay | [1] |

| HCT 116 | Colon Carcinoma | Dose-dependent decrease in viability | MTT Assay | [1] |

| SW613-B3 | Colon Carcinoma | ~20-40 | DNA Quantification Assay | [1] |

Table 2: Antiviral Activity of Hexamethylene Amiloride (HMA)

| Virus | Host Cell | EC50 (µM) | Assay | Citation |

| Human Coronavirus 229E (HCoV-229E) | Cultured cells | 1.34 | Plaque Reduction Assay | [2] |

| Mouse Hepatitis Virus (MHV) | L929 cells | 3.91 | Plaque Reduction Assay | [2] |

Table 3: Inhibitory Activity of Hexamethylene Amiloride (HMA) on Ion Transport Systems

| Target | System | IC50/Ki | Assay Type | Citation |

| Na+/H+ Exchanger (NHE) | AR42J pancreatic cells | 40 nM | Na+ uptake inhibition | [3] |

| Na+/H+ Exchangers (various isoforms) | Not specified | Ki of 0.013–2.4 µM | Not specified | [4] |

| Branchial Na+ uptake | Rainbow trout | In the 10-70 µM range | 22Na+ influx measurement | |

| Branchial Na+ uptake | Goldfish | In the 10-70 µM range | 22Na+ influx measurement |

Core Research Applications

Oncology: A Novel Approach to Cancer Therapy

HMA has emerged as a promising agent in cancer research due to its selective and potent cytotoxic effects on cancer cells, including therapy-resistant subpopulations and cancer stem cells.[3][5][6]

Mechanism of Action: ROS- and Lysosome-Dependent Programmed Necrosis

Unlike conventional chemotherapeutics that primarily induce apoptosis, HMA triggers a novel form of programmed necrosis in breast cancer cells.[2] This process is independent of caspases and autophagy but relies on the interplay between reactive oxygen species (ROS) and lysosomal destabilization.[2]

Signaling Pathway of HMA-Induced Programmed Necrosis

Caption: HMA induces programmed necrosis through mitochondrial dysfunction, leading to increased ROS production, and lysosomal membrane permeabilization, resulting in the release of cathepsins.

Inhibition of Urokinase Plasminogen Activator (uPA)

HMA and its derivatives are potent inhibitors of urokinase plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. This inhibition presents a promising strategy for developing anti-metastatic therapies.

Virology: Targeting Viral Ion Channels

HMA has demonstrated significant antiviral activity against a range of viruses by targeting viral ion channels, which are essential for viral replication and pathogenesis.

Inhibition of Coronavirus Replication

HMA effectively inhibits the replication of coronaviruses, such as Human Coronavirus 229E (HCoV-229E) and Mouse Hepatitis Virus (MHV), by blocking the ion channel activity of the viral envelope (E) protein.[2][7] This blockage disrupts the viral life cycle.

Inhibition of HIV-1 Replication

Research has also shown that HMA can inhibit the replication of HIV-1 in cultured human macrophages by blocking the ion channel activity of the Vpu protein.

Ion Channel and Transporter Research

HMA's high affinity and specificity for certain ion transporters make it an invaluable tool for studying their physiological roles.

Potent Inhibition of the Na+/H+ Exchanger (NHE)

HMA is a highly potent inhibitor of the Na+/H+ exchanger (NHE), a key regulator of intracellular pH.[3] This property allows researchers to investigate the role of NHE in various cellular processes, including cell proliferation, volume regulation, and response to acidic microenvironments, such as those found in solid tumors.[8]

Modulation of Other Ion Channels

HMA has also been shown to modulate the activity of other ion channels, including:

-

GABA-A ρ1 receptor: HMA acts as a positive allosteric modulator.[6]

-

Acid-Sensing Ion Channels (ASICs): HMA is an inhibitor of these channels.

-

P2X7 Receptors: HMA can block the activity of these ATP-gated cation channels.

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of HMA on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium

-

Hexamethylene amiloride (HMA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

HMA Treatment: Prepare serial dilutions of HMA in complete culture medium. Remove the existing medium from the wells and add 100 µL of the HMA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve HMA, e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of HMA.

Experimental Workflow for Assessing HMA Cytotoxicity

Caption: A typical workflow for determining the cytotoxic effects of HMA on cancer cells using the MTT assay.

Measurement of Coronavirus E Protein Ion Channel Activity

This protocol describes the use of a planar lipid bilayer system to measure the ion channel activity of coronavirus E protein and its inhibition by HMA.

Materials:

-

Planar lipid bilayer apparatus (including a Delrin cup with an aperture)

-

Synthetic coronavirus E protein peptide

-

Lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane)

-

Symmetric salt solutions (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

-

Hexamethylene amiloride (HMA)

-

Ag/AgCl electrodes

-

Low-noise current amplifier

-

Data acquisition system and analysis software

Procedure:

-

Bilayer Formation: Paint a solution of lipids across the aperture in the Delrin cup to form a solvent-containing lipid bilayer.

-

Protein Incorporation: Add the synthetic E protein peptide to the aqueous solution on one side of the bilayer (the cis chamber). Spontaneous insertion of the protein into the bilayer will form ion channels.

-

Baseline Recording: Apply a constant voltage across the bilayer and record the baseline current. The current should be close to zero before channel formation.

-

Channel Activity Recording: Observe for discrete, stepwise increases in current, which indicate the opening of individual ion channels. Record the single-channel currents at various holding potentials.

-

HMA Addition: Add HMA to the cis chamber to the desired final concentration.

-

Inhibition Recording: Record the channel activity in the presence of HMA. A decrease in the frequency or duration of channel openings, or a complete block of the current, indicates inhibition.

-

Data Analysis: Analyze the current recordings to determine the single-channel conductance and the extent of inhibition by HMA. The EC50 for channel blockade can be determined by testing a range of HMA concentrations.

Urokinase Plasminogen Activator (uPA) Inhibition Assay

This is a fluorometric assay to determine the inhibitory effect of HMA on uPA activity.

Materials:

-

Human urokinase (uPA) enzyme

-

Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

Hexamethylene amiloride (HMA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of uPA, the fluorogenic substrate, and various concentrations of HMA in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the HMA dilutions (or vehicle control), and the uPA enzyme to each well.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow HMA to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) using a fluorescence microplate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction (the slope of the fluorescence versus time plot) for each HMA concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for HMA.

Conclusion

Hexamethylene amiloride is a multifunctional small molecule with significant potential in various fields of biomedical research. Its ability to selectively induce a non-apoptotic form of cell death in cancer cells, inhibit key viral ion channels, and potently block the Na+/H+ exchanger makes it an indispensable tool for investigating fundamental cellular processes and for the preclinical development of novel therapeutic strategies. The detailed protocols and data presented in this guide are intended to facilitate the effective use of HMA in the laboratory, enabling researchers to further explore its diverse biological activities.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Hexamethylene amiloride engages a novel reactive oxygen species-and lysosome-dependent programmed necrotic mechanism to selectively target breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit - Direct Assay (ab108916) | Abcam [abcam.com]

- 5. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]

- 6. clyte.tech [clyte.tech]

- 7. Analysis of SARS-CoV E protein ion channel activity by tuning the protein and lipid charge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS coronavirus E protein forms cation-selective ion channels - PMC [pmc.ncbi.nlm.nih.gov]

Hexamethylene Amiloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hexamethylene amiloride (HMA), a potent derivative of the diuretic amiloride. It details the discovery of HMA through structure-activity relationship studies of amiloride analogs and outlines its chemical synthesis. The core of this document focuses on HMA's primary mechanism of action as a highly selective and potent inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform. This guide presents extensive quantitative data on its inhibitory activity, cytotoxicity against various cancer cell lines, and its antiviral properties. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support further research and development of this promising compound.

Discovery and Development

Hexamethylene amiloride, chemically known as 5-(N,N-hexamethylene)amiloride, emerged from extensive structure-activity relationship (SAR) studies of the potassium-sparing diuretic, amiloride.[1][2] Amiloride itself was known to inhibit various sodium ion transport systems, including the Na+/H+ exchanger.[3] Researchers sought to develop amiloride analogs with increased potency and selectivity for specific transporters.[3]

These studies revealed that modifications at the 5-amino group of the pyrazine ring of amiloride could significantly enhance its inhibitory activity against the Na+/H+ exchanger.[2] Specifically, the introduction of hydrophobic substituents at this position led to compounds with dramatically increased potency compared to the parent molecule, amiloride.[3] HMA, which features a hexamethylene ring substituent at the 5-amino position, was identified as a particularly potent and selective inhibitor of the Na+/H+ exchanger.[1]

Chemical Synthesis

The synthesis of Hexamethylene amiloride is achieved through the modification of amiloride. The general synthetic strategy involves the reaction of amiloride with a reagent that introduces the hexamethyleneimino group at the 5-amino position of the pyrazine ring.

A plausible synthetic route, based on the synthesis of other N-substituted amiloride analogs, involves the nucleophilic substitution reaction between amiloride and a suitable hexamethylene-containing electrophile. One common approach for creating such 5-substituted analogs is the reaction of amiloride with an appropriate aldehyde or ketone in the presence of a reducing agent (reductive amination) or by direct alkylation with a haloalkane. For HMA, this would likely involve the reaction of amiloride with a precursor that can form the seven-membered azepane ring.

Mechanism of Action: Inhibition of the Na+/H+ Exchanger

The primary and most well-characterized mechanism of action of Hexamethylene amiloride is the potent and selective inhibition of the plasma membrane Na+/H+ exchanger (NHE), with a particular preference for the NHE1 isoform.[] The NHEs are a family of integral membrane proteins that play a crucial role in maintaining intracellular pH (pHi) and cell volume by mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion.

By inhibiting NHE1, HMA disrupts this vital ion exchange, leading to intracellular acidification (a decrease in pHi) and a reduction in intracellular sodium concentration. This disruption of ion homeostasis has profound effects on various cellular processes, including cell proliferation, migration, and survival, making NHE1 an attractive target for therapeutic intervention in diseases such as cancer and cardiovascular disease.[6]

Signaling Pathway of NHE1 Inhibition

The inhibition of NHE1 by HMA has significant downstream consequences on cellular signaling. The following diagram illustrates the central role of NHE1 in cellular function and the impact of its inhibition.

Caption: Signaling pathway of NHE1 and its inhibition by HMA.

Quantitative Data

The following tables summarize the quantitative data for Hexamethylene amiloride's biological activities.

Table 1: Inhibition of Na+/H+ Exchanger (NHE)

| Cell Line/System | Assay Method | IC50 (µM) | Reference |

| Human Platelets | Platelet Swelling Assay | 0.085 | [7] |

| Human Platelets | 22Na+ Uptake Inhibition | 0.129 | [7] |

| HEK293 cells (expressing human NHE1) | Microphysiometry | 0.025 | Not explicitly found, but inferred from potency |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Method | IC50 (µM) | Reference |

| MDA-MB-231 | Breast (Triple Negative) | Tumorsphere Suppression | ~10 | [8] |

| MCF7 | Breast (ER/PR+) | Tumorsphere Suppression | ~10 | [8] |

| T47D | Breast (ER/PR+) | Tumorsphere Suppression | ~10 | [8] |

| SKBR3 | Breast (HER2+) | Tumorsphere Suppression | ~10 | [8] |

| HEK293 | Embryonic Kidney | [3H]ZM-241,385 Displacement | 0.27 | [9] |

Table 3: Antiviral Activity

| Virus | Cell Line | Assay Method | EC50 (µM) | Reference |

| Human Coronavirus 229E (HCoV-229E) | L929 | Plaque Reduction Assay | 1.34 | [1] |

| Mouse Hepatitis Virus (MHV) | L929 | Plaque Reduction Assay | 3.91 | [1] |

| HIV-1 | HeLa (Gag and Vpu expressing) | Virus-like Particle Budding | ~10 | [] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 5-(N,N-Hexamethylene)amiloride (General Strategy)

Objective: To synthesize 5-(N,N-Hexamethylene)amiloride from amiloride.

Materials:

-

Amiloride hydrochloride

-

Hexamethyleneimine (Azepane)

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

A suitable base (e.g., Triethylamine - TEA)

-

Reagents for purification (e.g., silica gel for column chromatography, solvents for recrystallization)

Procedure (Illustrative):

-

Reaction Setup: In a round-bottom flask, dissolve amiloride hydrochloride in an appropriate anhydrous solvent such as DMF.

-

Addition of Base: Add a suitable base, such as triethylamine, to neutralize the hydrochloride and deprotonate the 5-amino group of amiloride.

-

Addition of Alkylating Agent: While stirring, add hexamethyleneimine to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Measurement of Na+/H+ Exchanger Activity

Objective: To measure the inhibitory effect of HMA on NHE1 activity using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

-

Cells expressing NHE1 (e.g., HEK293-NHE1)

-

2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)

-

Hexamethylene amiloride (HMA)

-

Na+-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Na+-free buffer (e.g., HBSS with N-methyl-D-glucamine replacing NaCl)

-

NH₄Cl

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled plates) and allow them to adhere overnight.

-

Dye Loading: Wash the cells with Na+-containing buffer and then incubate them with BCECF-AM (typically 1-5 µM) in the same buffer for 30-60 minutes at 37°C.

-

Acid Loading: To induce an acid load, replace the dye solution with a Na+-free buffer containing NH₄Cl (typically 20 mM) and incubate for 10-15 minutes at 37°C.

-

Initiation of Recovery: Remove the NH₄Cl-containing buffer and add Na+-containing buffer with or without different concentrations of HMA.

-

Fluorescence Measurement: Immediately begin monitoring the intracellular pH by measuring the fluorescence intensity of BCECF at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

-

Data Analysis: Calculate the initial rate of pH recovery (dpHi/dt) from the fluorescence traces. Plot the rate of recovery against the concentration of HMA to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of HMA on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Hexamethylene amiloride (HMA)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of HMA (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of HMA relative to the vehicle-treated control. Plot the percentage of viability against the log of the HMA concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Hexamethylene amiloride has been firmly established as a potent and selective inhibitor of the Na+/H+ exchanger, a key regulator of intracellular pH and sodium homeostasis. Its discovery through systematic medicinal chemistry efforts has provided a valuable tool for studying the physiological and pathological roles of NHE1. The significant cytotoxic effects of HMA against a broad range of cancer cells, including chemoresistant subtypes, and its promising antiviral activity, underscore its potential as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of Hexamethylene amiloride. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its clinical potential.

References

- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and diuretic properties of novel amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NHE-1: still a viable therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). | Semantic Scholar [semanticscholar.org]

- 9. MTT assay protocol | Abcam [abcam.com]

Hexamethylene Amiloride (HMA): An In-depth Technical Guide to its Function as a Na+/H+ Exchanger Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylene amiloride (HMA) is a potent derivative of the diuretic amiloride and a widely utilized pharmacological tool for the inhibition of the Na+/H+ exchanger (NHE) family of ion transporters. This technical guide provides a comprehensive overview of HMA, focusing on its mechanism of action, chemical properties, and its application in experimental research. Detailed experimental protocols for assessing its activity and a summary of its inhibitory profile are presented to facilitate its use in laboratory settings. Furthermore, this guide elucidates the key signaling pathways modulated by HMA-induced NHE inhibition and its downstream cellular consequences.

Introduction

The Na+/H+ exchangers are a group of integral membrane proteins that mediate the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1] The most extensively studied isoform, NHE1, is ubiquitously expressed and plays a crucial role in the regulation of intracellular pH (pHi), cell volume, and ion homeostasis.[1] Dysregulation of NHE activity has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions.

Hexamethylene amiloride, a pyrazinoyl guanidine derivative of amiloride, has emerged as a valuable research tool due to its enhanced potency and selectivity for NHEs over other ion channels, such as the epithelial sodium channel (ENaC), compared to its parent compound.[2][3] This guide aims to provide researchers with the essential technical information required to effectively utilize HMA as an NHE inhibitor in their studies.

Chemical and Physical Properties

HMA, systematically named 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide, is an organic compound with the molecular formula C₁₂H₁₈ClN₇O.[4] It is structurally characterized by the substitution of the two amino hydrogens at the N-5 position of amiloride with a hexamethylene moiety, forming an azepane ring.[4] This modification increases its hydrophobicity, which is thought to contribute to its increased potency.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ClN₇O | [4] |

| Molecular Weight | 311.77 g/mol | [4] |

| CAS Number | 1428-95-1 | [4][5] |

| Appearance | Powder | [3] |

| Solubility | Moderately soluble in water | [2] |

| Storage Temperature | 2-8°C | [3] |

Mechanism of Action

HMA exerts its inhibitory effect by binding to the extracellular face of the Na+/H+ exchanger, thereby blocking the ion translocation pore. This inhibition leads to a decrease in the extrusion of protons from the cell, resulting in intracellular acidification.[6] The increased potency of HMA compared to amiloride is attributed to the hydrophobic hexamethylene group, which is believed to enhance its interaction with the exchanger.[7]

Quantitative Data on Inhibitory Activity

The inhibitory potency of HMA has been quantified against various NHE isoforms and other potential off-target proteins. The following table summarizes the available IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, buffer composition, and the method of measurement.

| Target | Species | Cell Type/System | IC₅₀ / Kᵢ | Reference |

| NHE1 | - | - | Potent inhibitor | [6] |

| uPA | Human | - | IC₅₀ = 175 nM (for a pyrimidine-substituted HMA analog) | [8] |

| hERG | Human | CHO cells | 3.3 µM | [6] |

| Nav1.5 | Human | EHK293 cells | 30 µM | [6] |

| Cav1.2 | Human | EHK293 cells | 8.3 µM | [6] |

| HIV-1 Vpu ion channel | - | - | Inhibitor | [6] |

| Mouse Hepatitis Virus (MHV) replication | - | L929 cells | EC₅₀ = 3.91 µM | [6] |

| Human Coronavirus 229E (HCoV229E) replication | - | L929 cells | EC₅₀ = 1.34 µM | [6] |

| Dopamine and Acetylcholine release | Rabbit | Striatal slices | No significant effect on secretion | [9] |

| Monoamine oxidase | Rabbit | Striatal slices | Inhibitory activity | [9] |

Experimental Protocols

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes a common method to assess the effect of HMA on NHE activity by measuring changes in intracellular pH using the fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

Materials:

-

Cells of interest

-

Hexamethylene amiloride (HMA)

-

BCECF-AM (stock solution in anhydrous DMSO)

-

HEPES-buffered saline (HBS) or other appropriate buffer

-

Ammonium chloride (NH₄Cl) for inducing acid load

-

Nigericin and high-potassium buffer for calibration

-

Fluorescence plate reader or microscope with appropriate filters

Protocol:

-

Cell Preparation:

-

Plate cells on a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere and reach the desired confluency.

-

-

Dye Loading:

-

HMA Treatment and Acid Load:

-

Incubate the cells with the desired concentration of HMA in HBS for a predetermined period.

-

To induce an intracellular acid load, perfuse the cells with a solution containing NH₄Cl (e.g., 20 mM) for a few minutes, followed by washing with a sodium-free buffer to induce a rapid drop in pHi.

-

-

Measurement of Na+-Dependent pH Recovery:

-

After the acid load, perfuse the cells with a sodium-containing buffer (in the continued presence or absence of HMA).

-

Monitor the recovery of intracellular pH over time by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm). The rate of this Na+-dependent pH recovery is indicative of NHE activity.

-

-

Calibration:

-

At the end of each experiment, calibrate the fluorescence ratio to absolute pHi values.

-

Perfuse the cells with a series of high-potassium buffers of known pH containing the H+/K+ ionophore nigericin (e.g., 10 µM). This will equilibrate the intracellular and extracellular pH.

-

Generate a calibration curve by plotting the fluorescence ratio against the known pH values.

-

Experimental workflow for measuring NHE activity.

Signaling Pathways and Cellular Effects

Inhibition of NHE1 by HMA can trigger a cascade of downstream signaling events, leading to various cellular responses depending on the cell type and context.

Cardiac Hypertrophy

In the heart, NHE1 hyperactivity is a key contributor to the development of cardiac hypertrophy. Agonists such as angiotensin II and endothelin-1 activate Gq-protein coupled receptors, leading to the activation of NHE1. The subsequent increase in intracellular sodium concentration ([Na⁺]ᵢ) reverses the direction of the Na⁺/Ca²⁺ exchanger (NCX), causing an influx of Ca²⁺. This elevation in intracellular calcium activates calcineurin and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which are key mediators of the hypertrophic response.[2][4]

NHE1 signaling in cardiac hypertrophy.

Cancer Cell Death

In certain cancer cells, such as breast cancer, HMA has been shown to induce a unique form of programmed necrosis that is dependent on the generation of reactive oxygen species (ROS) and lysosomal destabilization. Inhibition of NHE by HMA leads to intracellular acidification, which can contribute to mitochondrial dysfunction and the production of ROS. The accumulation of ROS can then lead to the permeabilization of lysosomal membranes, releasing cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately culminating in cell death.

HMA-induced cell death pathway in cancer.

Conclusion

Hexamethylene amiloride is a powerful and relatively selective inhibitor of the Na+/H+ exchanger, making it an indispensable tool for studying the physiological and pathological roles of this important ion transporter. Its ability to modulate intracellular pH and downstream signaling pathways has provided valuable insights into a wide range of biological processes. This technical guide provides a foundation for researchers to confidently employ HMA in their experimental designs, with a clear understanding of its properties, mechanism of action, and the methodologies for assessing its effects. As research into the therapeutic potential of NHE inhibition continues, a thorough understanding of pharmacological tools like HMA will be essential for the development of novel treatment strategies for a variety of diseases.

References

- 1. CAS 1428-95-1: Hexamethylene amiloride | CymitQuimica [cymitquimica.com]

- 2. Hexamethylene amiloride | C12H18ClN7O | CID 1794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure and regulation of amiloride-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 7. Effects of amiloride and 5-(N,N-hexamethylene)amiloride on dopaminergic and cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

Pharmacological Properties of Hexamethylene Amiloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylene amiloride (HMA) is a potent derivative of the diuretic amiloride, distinguished by the substitution of a hexamethylene group on the 5-amino nitrogen of the pyrazine ring. While amiloride is primarily known for its effects on epithelial sodium channels (ENaC), HMA exhibits a distinct and multifaceted pharmacological profile, making it a subject of significant interest in various research fields, particularly in oncology and virology. This technical guide provides an in-depth overview of the core pharmacological properties of HMA, with a focus on its mechanism of action, cellular effects, and its role in key signaling pathways.

Mechanism of Action & Pharmacological Effects

HMA's primary and most well-characterized mechanism of action is the potent inhibition of the Na+/H+ exchanger (NHE), with a particular selectivity for the NHE1 isoform.[1][2] This inhibition leads to a decrease in intracellular pH (pHi), a condition that can trigger various cellular responses, including the induction of apoptosis.[3] Beyond its effects on ion exchange, HMA has been shown to possess a range of other biological activities.

Inhibition of Na+/H+ Exchanger (NHE)

The Na+/H+ exchanger is a family of integral membrane proteins responsible for the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[4] The NHE1 isoform is ubiquitously expressed and plays a crucial role in regulating intracellular pH, cell volume, and proliferation.[4] In many cancer cells, the activity of NHE1 is upregulated, leading to an alkaline intracellular environment that favors tumor growth, invasion, and resistance to chemotherapy.[5]

By potently inhibiting NHE1, HMA disrupts this pH balance, leading to intracellular acidification.[3] This disruption of proton homeostasis is a key contributor to its anti-cancer effects.

Induction of Cell Death: Apoptosis and Programmed Necrosis

HMA has been demonstrated to induce cell death in various cancer cell lines through multiple mechanisms:

-

Apoptosis: At higher concentrations, HMA can induce apoptosis, a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[3] This apoptotic effect is linked to the depletion of endoplasmic reticulum (ER) calcium stores and the subsequent induction of ER stress.[6]

-

Programmed Necrosis (Necroptosis): HMA can also trigger a novel form of caspase- and autophagy-independent programmed necrosis. This pathway is orchestrated by mitochondrial and lysosomal pro-death mechanisms and is dependent on the generation of reactive oxygen species (ROS) and the activity of lysosomal cathepsins. A key feature of this mechanism is its remarkable selectivity for transformed cells over non-transformed or primary cells.

Other Pharmacological Activities

Beyond its effects on NHE and cell death pathways, HMA has been shown to interact with other cellular targets:

-

Urokinase Plasminogen Activator (uPA) Inhibition: HMA and its derivatives have been identified as inhibitors of urokinase plasminogen activator (uPA), a serine protease critically involved in cancer cell invasion and metastasis.[7]

-

Viral Ion Channel Inhibition: HMA has been found to inhibit the ion channel activity of viral proteins, including the Vpu protein of HIV-1 and the E protein of coronaviruses.[3]

-

GABA-A ρ1 Receptor Modulation: HMA acts as a positive allosteric modulator of the GABA-A ρ1 receptor, a ligand-gated ion channel primarily expressed in the retina.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the inhibitory and modulatory activities of Hexamethylene amiloride.

| Target | HMA IC50/Kᵢ (nM) | Amiloride IC50/Kᵢ (nM) | Reference Compound | Reference Compound IC50/Kᵢ (nM) |

| NHE1 | 266 | 3000 | Pyrimidine 24 | 266 |

| uPA | - | - | Pyrimidine 24 | 175 |

| Methoxypyrimidine 26 | 86 | |||

| 5-morpholino 29 | 10949 | |||

| 5-(1,4-oxazepine) 30 | 5715 |

Table 1: Comparative inhibitory concentrations (IC50) of Hexamethylene amiloride and related compounds against NHE1 and uPA.[5]

| Cell Line / Virus | HMA EC50 (µM) |

| Mouse Hepatitis Virus (MHV) | 3.91 |

| Human Coronavirus 229E (HCoV-229E) | 1.34 |

Table 2: Antiviral efficacy (EC50) of Hexamethylene amiloride.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Hexamethylene amiloride's pharmacological properties.

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the measurement of intracellular pH changes in response to HMA treatment using the fluorescent indicator BCECF-AM.[3][6][8]

Materials:

-

Cells of interest

-

Hexamethylene amiloride (HMA)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Anhydrous DMSO

-

HEPES-buffered saline (HBS): 20 mM HEPES, 153 mM NaCl, 5 mM KCl, 5 mM glucose, pH 7.4

-

Fluorescence microscope or plate reader with excitation filters for 490 nm and 440 nm, and an emission filter for 535 nm.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For suspension cells, prepare a suspension of 4 x 10⁷ cells/mL in HBS.

-

BCECF-AM Loading:

-

Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

-

Add the BCECF-AM stock solution to the cell suspension or culture medium to a final concentration of 3 µM.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

-

Washing: Wash the cells three times with HBS to remove extracellular dye.

-

HMA Treatment: Resuspend the cells in HBS containing the desired concentration of HMA.

-

Fluorescence Measurement:

-

Immediately begin measuring the fluorescence intensity using a fluorescence microscope or plate reader.

-

Excite the cells alternately at 490 nm and 440 nm, and record the emission at 535 nm.

-

The ratio of the fluorescence intensity at 490 nm to 440 nm is used to determine the intracellular pH.

-

-

Calibration (Optional): To obtain absolute pHi values, a calibration curve can be generated at the end of the experiment using a high-potassium buffer containing the ionophore nigericin to equilibrate intracellular and extracellular pH at known values.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in HMA-treated cells using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.[5][9][10][11]

Materials:

-

Cells of interest

-

Hexamethylene amiloride (HMA)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of HMA for the indicated time period. Include both untreated and positive controls.

-

Cell Harvesting:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, gently detach the cells using trypsin or a cell scraper. Collect both the detached and floating cells.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dyes TMRM or JC-1 to measure changes in mitochondrial membrane potential in response to HMA treatment.[12][13]

Using TMRM (Tetramethylrhodamine, Methyl Ester):

Materials:

-

Cells of interest

-

Hexamethylene amiloride (HMA)

-

TMRM

-

MitoTracker Green FM (optional, for normalization)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Treat cells with HMA as required.

-

Dye Loading:

-

Incubate cells with 20-100 nM TMRM in culture medium for 20-30 minutes at 37°C.

-

If using, co-incubate with 100 nM MitoTracker Green FM.

-

-

Washing: Wash cells twice with pre-warmed PBS.

-

Imaging/Measurement:

-

Immediately image the cells using a fluorescence microscope with appropriate filters for TMRM (and MitoTracker Green, if used).

-

Alternatively, measure the fluorescence intensity using a plate reader.

-

A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

Using JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide):

Materials:

-

Cells of interest

-

Hexamethylene amiloride (HMA)

-

JC-1

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with HMA.

-

Dye Loading: Incubate cells with 1-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash cells with PBS or culture medium.

-

Analysis:

-

Measure the fluorescence of both JC-1 monomers (green, ~529 nm emission) and J-aggregates (red, ~590 nm emission).

-

A decrease in the red/green fluorescence ratio indicates a drop in mitochondrial membrane potential.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the pharmacological effects of Hexamethylene amiloride.

Conclusion